

An In-depth Technical Guide to 4'-Isobutylpropiophenone (CAS 59771-24-3)

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Compound of Interest

Compound Name: *1-(4-Isobutylphenyl)propan-1-one*

Cat. No.: B135077

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of the compound identified by CAS number 59771-24-3. This compound is chemically known as 4'-Isobutylpropiophenone, with alternative names including 1-[4-(2-Methylpropyl)phenyl]-1-propanone and p-Isobutylpropiophenone.^{[1][2]} It is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).^{[1][2][3]}

It is important to clarify a potential ambiguity in the initial topic query. The CAS number 59771-24-3 correctly corresponds to 4'-Isobutylpropiophenone. The name "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione" does not correspond to this CAS number and appears to be a conflation of different chemical entities. Searches for this pyrimidinetrione derivative did not yield a known compound with this specific structure. However, a similarly named compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), is a known intermediate in the synthesis of the drug Cilostazol.^{[4][5]} This guide will focus exclusively on the verified compound for CAS 59771-24-3, 4'-Isobutylpropiophenone.

Chemical Structure and Properties

4'-Isobutylpropiophenone is an aromatic ketone. Its structure features a propiophenone core substituted with an isobutyl group at the para position of the phenyl ring.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Isobutylpropiophenone is presented in the table below for easy reference.

Property	Value	Source(s)
CAS Number	59771-24-3	[1] [2]
Molecular Formula	C ₁₃ H ₁₈ O	[1] [2]
Molecular Weight	190.28 g/mol	[1] [2]
IUPAC Name	1-[4-(2-methylpropyl)phenyl]propan-1-one	---
Synonyms	4'-Isobutylpropiophenone, p-Isobutylpropiophenone, 1-(4-Isobutylphenyl)propan-1-one	[1] [2]
Appearance	Not explicitly stated, but likely a liquid or low-melting solid	---
Boiling Point	86-87 °C at 0.3 Torr; 116-125 °C at 270 Pa	[1]
Density	0.934 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in organic solvents	---

Synthesis of 4'-Isobutylpropiophenone

The primary method for the industrial synthesis of 4'-Isobutylpropiophenone is the Friedel-Crafts acylation of isobutylbenzene.^[6] An alternative and more modern approach involves continuous-flow synthesis, which offers improved efficiency and safety.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 4'-Isobutylpropiophenone via the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl_3) or iron(III) chloride (FeCl_3).^{[6][7]}

Materials:

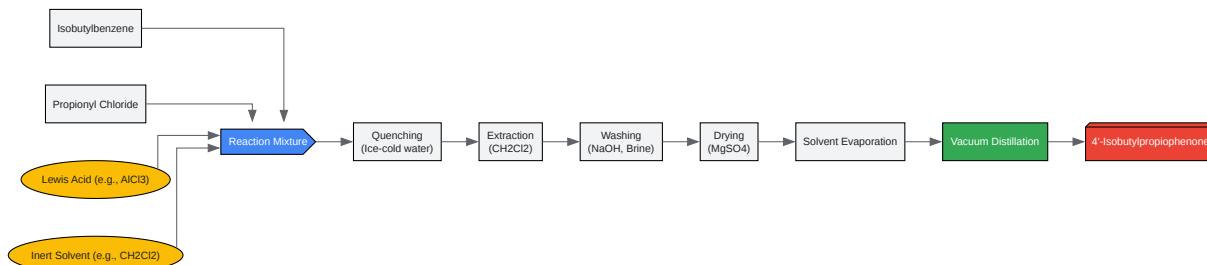
- Isobutylbenzene
- Propionyl chloride
- Anhydrous aluminum chloride (AlCl_3) or Iron(III) chloride (FeCl_3)
- Dichloromethane (CH_2Cl_2) or other suitable inert solvent
- Ice-cold water
- 5% aqueous sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a stirrer
- Claisen adapter
- Dropping funnel
- Reflux condenser
- Separatory funnel

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a Claisen adapter fitted with a dropping funnel and a reflux condenser, add the Lewis acid catalyst (e.g., 4.0 mmol FeCl_3) and the solvent (e.g., 6 mL CH_2Cl_2).
- Addition of Acylating Agent: To the stirred suspension, add propionyl chloride (4.6 mmol) dissolved in the solvent.

- **Addition of Substrate:** Slowly add a solution of isobutylbenzene (4.6 mmol) in the solvent dropwise from the dropping funnel over approximately 5-10 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
- **Reaction:** After the addition is complete, stir the mixture for an additional 10-15 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Carefully and slowly quench the reaction by pouring the mixture into a beaker containing ice-cold water (e.g., 5 mL). The first milliliter should be added dropwise. Stir for 5 minutes.
- **Work-up:** Transfer the mixture to a separatory funnel. Add more water (e.g., 10 mL) and extract the aqueous layer with dichloromethane (2 x 5 mL).
- **Washing:** Combine the organic layers and wash with a 5% aqueous NaOH solution (10 mL) to remove any acidic impurities, followed by a wash with brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes. Filter the drying agent and evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
- **Purification:** The crude 4'-Isobutylpropiophenone can be purified by vacuum distillation.

Experimental Workflow: Friedel-Crafts Acylation



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Caption: Workflow for the synthesis of 4'-Isobutylpropiophenone via Friedel-Crafts acylation.

Continuous-Flow Synthesis

Continuous-flow synthesis of 4'-Isobutylpropiophenone, as part of a multi-step synthesis of Ibuprofen, has been reported.[8] This methodology offers significant advantages in terms of safety, efficiency, and scalability. In a typical setup, streams of the reactants (isobutylbenzene and an acylating agent) and a catalyst are continuously pumped and mixed in a microreactor or a coil reactor at a controlled temperature and pressure. The product stream is then collected, and can often be used in the subsequent reaction step without extensive purification.[2][9][10]

Analytical Methods

The purity and identity of 4'-Isobutylpropiophenone are crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of 4'-Isobutylpropiophenone.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5 μ m particle size.
- Mobile Phase: Acetonitrile:Water (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.

Sample Preparation:

- Standard Solution: Accurately weigh a reference standard of 4'-Isobutylpropiophenone and dissolve it in methanol to prepare a stock solution (e.g., 1000 μ g/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
- Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in methanol to a concentration within the calibration range. Filter the solution through a 0.45 μ m syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 4'-Isobutylpropiophenone.

Instrumentation and Conditions:

- GC-MS System: A standard GC system coupled to a mass spectrometer.

- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polymethylsiloxane) is suitable. A typical dimension would be 30 m x 0.25 mm i.d., 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
- Inlet Temperature: 250-300°C.
- Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, held for 2-5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.

Sample Preparation:

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL) and inject into the GC-MS system.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 4'-Isobutylpropiophenone is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone at around 1680-1700 cm^{-1} , aromatic C-H stretching above 3000 cm^{-1} , and C-H stretching of the alkyl groups below 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (in the range of 7-8 ppm), the methylene protons of the propionyl group adjacent to the carbonyl (a quartet around 2.9-3.1 ppm), the methyl protons of the propionyl group (a

triplet around 1.1-1.3 ppm), the methylene protons of the isobutyl group (a doublet), the methine proton of the isobutyl group (a multiplet), and the two methyl groups of the isobutyl group (a doublet).

- ^{13}C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon around 200 ppm, signals for the aromatic carbons, and signals for the carbons of the propionyl and isobutyl groups in the aliphatic region.

Biological Activity and Applications

The primary and well-documented application of 4'-Isobutylpropiophenone is as a crucial intermediate in the synthesis of Ibuprofen.^{[1][2][3]} Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that cause pain and inflammation.

There is limited publicly available information on the direct biological activity or mechanism of action of 4'-Isobutylpropiophenone itself. As an aryl ketone, it may possess other biological activities, but its primary significance in the field of drug development is its role as a precursor to Ibuprofen. The logical relationship is straightforward: 4'-Isobutylpropiophenone is converted to Ibuprofen through a series of chemical reactions.

Logical Relationship: Synthesis of Ibuprofen



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Caption: The role of 4'-Isobutylpropiophenone as a key intermediate in the synthesis of Ibuprofen.

Safety and Handling

4'-Isobutylpropiophenone should be handled with appropriate safety precautions in a laboratory or industrial setting. Based on available safety data sheets, it may cause skin and eye irritation and may cause respiratory irritation.

Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/protective clothing/eye protection/face protection.
- IF ON SKIN: Wash with plenty of soap and water.
- IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Store in a well-ventilated place. Keep container tightly closed.

Conclusion

4'-Isobutylpropiophenone (CAS 59771-24-3) is a commercially significant chemical intermediate, primarily valued for its role in the synthesis of Ibuprofen. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis protocols, and analytical methods. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics is essential for the efficient and safe production of this important NSAID. The provided experimental outlines for synthesis and analysis serve as a valuable resource for laboratory and industrial applications.

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